N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide
CAS No.:
Cat. No.: VC11402482
Molecular Formula: C11H13NOS
Molecular Weight: 207.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NOS |
|---|---|
| Molecular Weight | 207.29 g/mol |
| IUPAC Name | N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C11H13NOS/c1-4-11(3,5-2)12-10(13)9-7-6-8-14-9/h1,6-8H,5H2,2-3H3,(H,12,13) |
| Standard InChI Key | DNNFAADMGZVOKA-UHFFFAOYSA-N |
| SMILES | CCC(C)(C#C)NC(=O)C1=CC=CS1 |
| Canonical SMILES | CCC(C)(C#C)NC(=O)C1=CC=CS1 |
Introduction
Chemical Identity and Structural Characteristics
N-(3-Methylpent-1-yn-3-yl)thiophene-2-carboxamide belongs to the class of heterocyclic carboxamides, characterized by a thiophene ring (a five-membered aromatic system containing sulfur) linked to a carboxamide group. The substituent at the amide nitrogen is a 3-methylpent-1-yn-3-yl group, introducing both alkyne and branched alkyl functionalities.
Molecular Formula and Weight
The molecular formula is inferred as C₁₁H₁₃NOS, derived from the combination of thiophene-2-carboxylic acid (C₅H₄O₂S) and 3-methylpent-1-yn-3-amine (C₆H₉N) via amide bond formation, with the elimination of water. The calculated molecular weight is 221.30 g/mol.
Structural Analogues and Comparative Analysis
The benzamide analog N-(3-methylpent-1-yn-3-yl)benzamide (CAS 87117-29-1) shares the same propargylamine substituent but replaces the thiophene ring with a benzene moiety . Key differences include:
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Molecular weight: 201.26 g/mol (benzamide) vs. 221.30 g/mol (thiophene carboxamide).
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Electron distribution: The thiophene’s sulfur atom introduces aromaticity with lower electron density compared to benzene, potentially altering reactivity and intermolecular interactions .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide likely follows standard carboxamide coupling protocols, analogous to methods described for its benzamide counterpart :
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Activation of thiophene-2-carboxylic acid: Conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
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Nucleophilic substitution: Reaction with 3-methylpent-1-yn-3-amine in the presence of a base (e.g., triethylamine) to form the amide bond.
Table 1: Hypothetical Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Thiophene-2-carboxylic acid, SOCl₂, reflux | Acid chloride formation |
| 2 | 3-Methylpent-1-yn-3-amine, Et₃N, DCM | Amide coupling |
| 3 | Column chromatography (PE:EA = 5:1) | Purification |
Physicochemical Properties
Predicted Physical Properties
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logP: ~2.5 (moderate lipophilicity, suitable for blood-brain barrier penetration).
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Solubility: Low aqueous solubility (<1 mg/mL), necessitating formulation with co-solvents (e.g., DMSO).
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Melting point: Estimated 80–100°C (solid at room temperature).
Spectroscopic Characteristics
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IR spectroscopy: Expected peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
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¹H NMR:
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Thiophene protons: δ 7.5–7.7 ppm (aromatic).
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Propargyl CH: δ 2.1–2.3 ppm.
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Methyl groups: δ 1.2–1.4 ppm.
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